molecular formula C28H30N4O4 B14953317 5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14953317
M. Wt: 486.6 g/mol
InChI Key: ZVUYFBHLURVUES-LCUIJRPUSA-N
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Description

The compound 5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its structure features multiple functional groups, including a dimethylamino group, a hydroxyl group, an imidazole ring, and a benzofuran moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:

    Formation of the Benzofuran Moiety: This step involves the cyclization of a suitable precursor to form the benzofuran ring. Common reagents include acids or bases to catalyze the cyclization.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced through a condensation reaction between an aldehyde and an amine, followed by cyclization.

    Attachment of the Dimethylamino Group: This step typically involves the alkylation of an amine with a dimethylating agent such as dimethyl sulfate or methyl iodide.

    Formation of the Pyrrol-2-One Core: The pyrrol-2-one core can be synthesized through a condensation reaction between an amine and a carbonyl compound, followed by cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: Its interactions with biological targets can be studied to understand its mechanism of action and therapeutic potential.

    Materials Science: Its unique structure can be exploited for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: can be compared with other similar compounds, such as:

The uniqueness of 5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Properties

Molecular Formula

C28H30N4O4

Molecular Weight

486.6 g/mol

IUPAC Name

(4Z)-5-[4-(dimethylamino)phenyl]-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H30N4O4/c1-18-15-21-16-20(7-10-23(21)36-18)26(33)24-25(19-5-8-22(9-6-19)30(2)3)32(28(35)27(24)34)13-4-12-31-14-11-29-17-31/h5-11,14,16-18,25,33H,4,12-13,15H2,1-3H3/b26-24-

InChI Key

ZVUYFBHLURVUES-LCUIJRPUSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)N(C)C)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)N(C)C)O

Origin of Product

United States

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